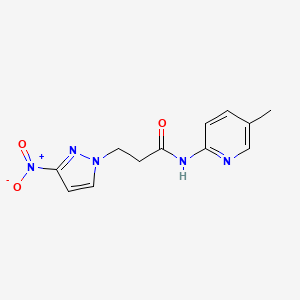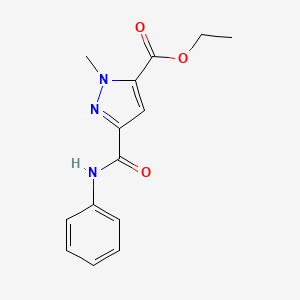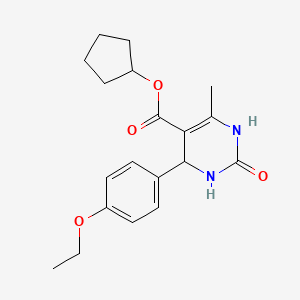![molecular formula C18H27N3O2 B10897933 2-[(4-tert-butylcyclohexyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B10897933.png)
2-[(4-tert-butylcyclohexyl)carbonyl]-N-phenylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a phenylhydrazinecarboxamide moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the 4-(tert-butyl)cyclohexyl intermediate. This can be achieved through the alkylation of cyclohexanone with tert-butyl bromide in the presence of a strong base like sodium hydride.
Coupling with Phenylhydrazine: The cyclohexyl intermediate is then reacted with phenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the hydrazinecarboxamide linkage.
Final Product Formation: The final step involves the acylation of the hydrazinecarboxamide with an appropriate acyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazine derivatives.
科学的研究の応用
2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE
- 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE
Uniqueness
Compared to similar compounds, 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydrazinecarboxamide moiety provides opportunities for diverse chemical modifications.
特性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
1-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)14-11-9-13(10-12-14)16(22)20-21-17(23)19-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,20,22)(H2,19,21,23) |
InChIキー |
DAUJMSUCAKWPKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NNC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-(1,3-benzodioxol-5-yl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B10897855.png)
![N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B10897859.png)

![propan-2-yl (4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10897876.png)

![4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10897891.png)
![N,N'-1,4-phenylenebis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B10897892.png)
![Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10897900.png)
![4-bromo-N'-[(E)-(2-ethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897906.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B10897917.png)

![(5Z)-5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897925.png)
![4-{5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B10897930.png)
